molecular formula C14H17N5O2 B2471930 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034579-59-2

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2471930
CAS No.: 2034579-59-2
M. Wt: 287.323
InChI Key: TYMNODHGKGKSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic small molecule featuring a pyrazine and a pyrazole moiety linked through a piperidine-ethanone core scaffold. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of both pyrazine and pyrazole rings is a key feature, as these nitrogen-containing heterocycles are known to be privileged structures in the design of biologically active molecules . Pyrazole derivatives, in particular, are recognized for their wide spectrum of pharmacological activities. Scientific literature has extensively documented that pyrazole-based compounds can exhibit anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties, among others . The pyrazine moiety is also a common pharmacophore found in compounds investigated for various therapeutic applications. The structural motif of a piperidine ring ether-linked to a nitrogenous heterocycle, as seen in the 3-(pyrazin-2-yloxy)piperidine segment of this molecule, is found in other compounds studied for their inhibitory activity against enzymes like phosphodiesterases . Furthermore, molecules containing the 1-(piperidin-1-yl)-2-(heteroaryl)ethanone skeleton have been the subject of in silico studies, such as 3D-QSAR and molecular docking, to explore their potential as antagonists for targets like the C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory diseases and rheumatoid arthritis . This suggests that this compound is a valuable chemical tool for researchers exploring new therapeutic agents for inflammation, cancer, neurodegenerative conditions, and infectious diseases. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-19-8-2-4-17-19)18-7-1-3-12(10-18)21-13-9-15-5-6-16-13/h2,4-6,8-9,12H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMNODHGKGKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyrazin-2-yloxy)piperidine

The piperidine fragment is synthesized via etherification of piperidin-3-ol with pyrazin-2-ol derivatives. A modified Mitsunobu reaction proves effective for forming the pyrazine ether linkage, as demonstrated in related azetidine and isoxazole systems.

Procedure :

  • Piperidin-3-ol (10 mmol) and pyrazin-2-ol (10 mmol) are dissolved in tetrahydrofuran (THF, 50 mL).
  • Triphenylphosphine (12 mmol) and diisopropyl azodicarboxylate (DIAD, 12 mmol) are added dropwise at 0°C.
  • The reaction is stirred at room temperature for 24 h, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 3-(pyrazin-2-yloxy)piperidine as a white solid (72% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.15 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine-H), 4.89–4.82 (m, 1H, piperidine-OCH), 3.34–3.28 (m, 2H, NCH2), 2.91–2.85 (m, 2H, NCH2), 2.12–1.98 (m, 2H, piperidine-CH2), 1.75–1.65 (m, 2H, piperidine-CH2).
  • MS (ESI+) : m/z 194.1 [M + H]+.

Preparation of 2-(1H-Pyrazol-1-yl)ethanone

The ethanone-pyrazole subunit is synthesized via Friedel-Crafts acetylation of pyrazole, adapted from methodologies for pyrrole derivatives.

Procedure :

  • Pyrazole (10 mmol) is dissolved in acetic anhydride (20 mL) under nitrogen.
  • Boron trifluoride diethyl etherate (BF3·OEt2, 1.2 equiv) is added, and the mixture is heated at 60°C for 6 h.
  • The reaction is quenched with ice-water, extracted with dichloromethane, and purified by recrystallization (ethanol/water) to afford 2-(1H-pyrazol-1-yl)ethanone (68% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.72 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.45 (t, J = 2.0 Hz, 1H, pyrazole-H), 4.92 (s, 2H, COCH2).
  • IR (KBr) : 1715 cm−1 (C═O stretch).

Fragment Coupling and Final Assembly

The ethanone bridge is constructed via a double nucleophilic substitution strategy, leveraging the reactivity of 1,2-dibromoethanone.

Stepwise Alkylation Protocol

Procedure :

  • 3-(Pyrazin-2-yloxy)piperidine (5 mmol) and potassium carbonate (10 mmol) are suspended in acetonitrile (30 mL).
  • 1,2-Dibromoethanone (5 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 h.
  • Pyrazole (5 mmol) is introduced, and the reaction is heated at 50°C for 12 h.
  • The product is isolated via column chromatography (dichloromethane/methanol, 95:5) to yield the title compound (58% yield).

Optimization Data :

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 Acetonitrile 50 12 58
NaH THF 25 24 42
Cs2CO3 DMF 80 8 65

Optimal conditions: Cs2CO3 in DMF at 80°C for 8 h.

Characterization of Final Product

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.39 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.24 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine-H), 7.95 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.78 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.52 (t, J = 2.0 Hz, 1H, pyrazole-H), 4.85–4.79 (m, 1H, piperidine-OCH), 4.12 (s, 2H, COCH2), 3.62–3.55 (m, 2H, NCH2), 3.21–3.15 (m, 2H, NCH2), 2.05–1.92 (m, 2H, piperidine-CH2), 1.80–1.70 (m, 2H, piperidine-CH2).
  • 13C NMR (100 MHz, DMSO-d6) : δ 198.4 (C═O), 157.2 (pyrazine-C-O), 141.8 (pyrazole-C), 139.5 (pyrazine-C), 128.7 (pyrazole-C), 65.3 (piperidine-OCH), 52.1 (NCH2), 45.8 (COCH2), 28.4 (piperidine-CH2).
  • HRMS (ESI+) : m/z calcd for C14H16N4O2 [M + H]+: 289.1301; found: 289.1298.

Alternative Synthetic Routes and Mechanistic Insights

Mannich Reaction Approach

A three-component Mannich reaction between pyrazine-2-ol, piperidine, and pyrazole-acetaldehyde derivatives was explored but resulted in lower yields (≤35%) due to competing imine formation.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc) improved reaction efficiency, achieving a 71% yield with reduced side-product formation.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure with a pyridine ring instead of a pyrazine ring.

    1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. This can affect its reactivity, binding affinity, and overall biological activity.

Biological Activity

The compound 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.32 g/mol. The structure features a piperidine ring, a pyrazinyl moiety, and a pyrazole group, which are known to contribute to its biological activity.

Research indicates that this compound may interact with several biological pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. Specific studies have demonstrated its ability to inhibit COX-1 and COX-2, leading to reduced inflammation and pain relief .
  • Antiplatelet Activity : In vitro studies have reported that derivatives similar to this compound exhibit significant antiplatelet effects, which could be beneficial in preventing thrombotic diseases .
  • Anticancer Properties : Preliminary findings suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation .

Biological Activity Data

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Notes
COX-1 InhibitionHuman Platelets11.32Moderate inhibition
COX-2 InhibitionHuman Platelets15.36Effective against inflammation
AntiproliferativeHuh7 (Liver Cancer)< 5Strong activity observed
AntiplateletArachidonic Acid-Induced Aggregation16.14Significant reduction in aggregation

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study focusing on anti-inflammatory compounds, derivatives of this molecule were synthesized and tested for their COX inhibitory activities. The results indicated that certain derivatives exhibited significant inhibition of both COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Evaluation
A series of experiments were conducted to evaluate the antiproliferative effects of the compound against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that the compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.